molecular formula C12H11F3N2O2 B2355368 5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide CAS No. 1048971-78-3

5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide

Cat. No.: B2355368
CAS No.: 1048971-78-3
M. Wt: 272.227
InChI Key: ONNUIAHARWCBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide is a chemical compound with the molecular formula C12H11F3N2O2 and a molecular weight of 272.22 This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prolinamide structure

Preparation Methods

The synthesis of 5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide typically involves the reaction of 2-(trifluoromethyl)aniline with a suitable proline derivative under specific reaction conditions. The process may include steps such as condensation, cyclization, and purification to obtain the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be utilized in the study of biological pathways and interactions due to its unique chemical structure.

    Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its overall activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide can be compared with other similar compounds, such as:

    5-oxo-N-[2-(fluoromethyl)phenyl]prolinamide: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.

    5-oxo-N-[2-(chloromethyl)phenyl]prolinamide: Contains a chloromethyl group, leading to different chemical properties and reactivity.

    5-oxo-N-[2-(bromomethyl)phenyl]prolinamide: Features a bromomethyl group, which can affect its chemical behavior.

Properties

IUPAC Name

5-oxo-N-[2-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c13-12(14,15)7-3-1-2-4-8(7)17-11(19)9-5-6-10(18)16-9/h1-4,9H,5-6H2,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNUIAHARWCBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.